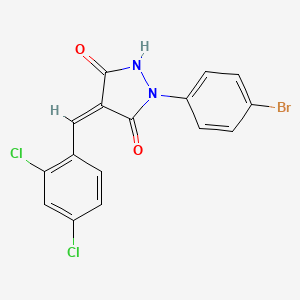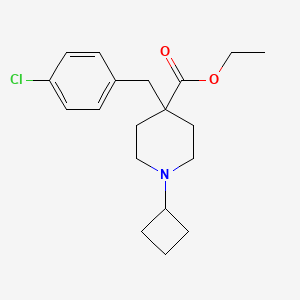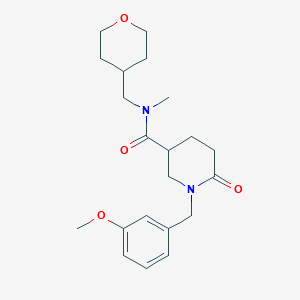![molecular formula C24H30N2O3 B5067135 2-[1-(3,5-dimethoxybenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol](/img/structure/B5067135.png)
2-[1-(3,5-dimethoxybenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(3,5-dimethoxybenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol, also known as DPPE, is a compound that has been extensively studied for its potential therapeutic applications. DPPE is a piperazine derivative that has shown promising results in various scientific research studies.
作用機序
2-[1-(3,5-dimethoxybenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, this compound can prevent the overactivation of glutamate, which can lead to neuronal damage and cell death. This compound also acts as an inhibitor of acetylcholinesterase, which can increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It can improve cognitive function, reduce oxidative stress, and modulate neurotransmitter levels in the brain. This compound has also been shown to have anti-inflammatory and anti-apoptotic effects, which can protect cells from damage and death.
実験室実験の利点と制限
2-[1-(3,5-dimethoxybenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol has several advantages for use in lab experiments. It is readily available and can be synthesized using a relatively simple reaction process. This compound is also stable and can be stored for long periods without degradation. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for the study of 2-[1-(3,5-dimethoxybenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol. One potential direction is to investigate its potential therapeutic applications in other neurological disorders, such as multiple sclerosis and epilepsy. Another direction is to explore its potential use as a neuroprotective agent in traumatic brain injury and stroke. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a compound that has shown promising results in various scientific research studies. It has potential therapeutic applications in treating neurological disorders and cancer. This compound acts as an antagonist of the NMDA receptor and an inhibitor of acetylcholinesterase, leading to improved cognitive function and reduced neuronal damage. While this compound has some limitations, it has several advantages for use in lab experiments. Further research is needed to fully understand the potential of this compound and its future applications.
合成法
2-[1-(3,5-dimethoxybenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol can be synthesized using a multi-step reaction process. The first step involves the reaction between 3,5-dimethoxybenzyl chloride and 3-phenyl-2-propyn-1-ol to produce 1-(3,5-dimethoxybenzyl)-4-(3-phenyl-2-propyn-1-yl)piperazine. The second step involves the reaction between the intermediate product and ethylene oxide to produce this compound.
科学的研究の応用
2-[1-(3,5-dimethoxybenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol has been studied for its potential therapeutic applications in various scientific research studies. It has shown potential in treating neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has also shown potential in treating cancer, particularly breast cancer and lung cancer.
特性
IUPAC Name |
2-[1-[(3,5-dimethoxyphenyl)methyl]-4-(3-phenylprop-2-ynyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c1-28-23-15-21(16-24(17-23)29-2)18-26-13-12-25(19-22(26)10-14-27)11-6-9-20-7-4-3-5-8-20/h3-5,7-8,15-17,22,27H,10-14,18-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXOGURMFXIKEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCN(CC2CCO)CC#CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-2-{[4-(2-fluorobenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B5067054.png)

![2-{4-[5-(2,6-dimethyl-4-pyrimidinyl)-1,2,4-oxadiazol-3-yl]phenyl}ethanol](/img/structure/B5067063.png)
![3-{[(2-chlorobenzoyl)amino]methyl}-N-(2-methoxyphenyl)-1-piperidinecarboxamide](/img/structure/B5067069.png)

![diethyl 5-({[(4-bromobenzoyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5067083.png)
![5-({[3-(dimethylamino)phenyl]amino}methylene)-1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5067090.png)
![4-[(3,4-dichlorobenzyl)oxy]benzonitrile](/img/structure/B5067095.png)



![(2-{[4-(1-isoquinolinylcarbonyl)-1-piperazinyl]methyl}phenyl)methanol trifluoroacetate (salt)](/img/structure/B5067121.png)
![N,N'-1,2-ethanediylbis{2-[(2-chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide}](/img/structure/B5067145.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-vinylbenzamide](/img/structure/B5067156.png)